molecular formula C29H35F3N8O5S B605307 AST2818 mesylate CAS No. 2130958-55-1

AST2818 mesylate

カタログ番号 B605307
CAS番号: 2130958-55-1
分子量: 664.7
InChIキー: WDPGHXINXNBHAS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AST2818 mesylate, also known as Alflutinib, is a third-generation EGFR-TKI . It is designed to inhibit EGFR active mutations as well as the T790M acquired resistant mutation .


Synthesis Analysis

AST2818 is a trifluoroethoxypyridine-based irreversible EGFR-TKI selective for EGFR-sensitizing and resistant mutations (e.g., G719X, exon 19 deletion, L858R, L861Q, and T790M) while sparing wild-type EGFR .


Molecular Structure Analysis

The molecular formula of AST2818 mesylate is C29H35F3N8O5S .


Chemical Reactions Analysis

AST2818 is primarily metabolized by CYP3A4 . It exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .


Physical And Chemical Properties Analysis

The molecular weight of AST2818 mesylate is 664.71 .

科学的研究の応用

Comprehensive and Detailed Summary of the Application

  • Alflutinib (AST2818) is used in the treatment of patients with advanced NSCLC with EGFR T790M mutation . It’s a third-generation EGFR inhibitor that selectively targets EGFR-sensitizing and resistant mutations (e.g., G719X, exon 19 deletion, L858R, L861Q, and T790M) while sparing wild-type EGFR .

Thorough Summary of the Results or Outcomes Obtained

Comprehensive and Detailed Summary of the Application

  • Alflutinib (AST2818) is primarily metabolized by CYP3A4 and has been shown to be a potent CYP3A4 inducer . This means it can increase the production of CYP3A4, an important enzyme in the body that metabolizes many drugs.

Thorough Summary of the Results or Outcomes Obtained

  • Studies have shown that Alflutinib can induce CYP3A4 in human hepatocytes . The induction potential of Alflutinib was found to be comparable to that of Rifampin, a known strong CYP3A4 inducer . This suggests that Alflutinib could affect the pharmacokinetics of CYP3A4 substrates, leading to potential drug-drug interactions .

Comprehensive and Detailed Summary of the Application

  • Alflutinib (AST2818) is a third-generation epidermal growth factor receptor (EGFR) inhibitor that inhibits both EGFR-sensitive mutations and T790M mutations . A previous study has shown that after multiple dosages, Alflutinib exhibits nonlinear pharmacokinetics and displays a time- and dose-dependent increase in the apparent clearance, probably due to its self-induction of cytochrome P450 (CYP) enzyme .

Thorough Summary of the Results or Outcomes Obtained

  • The data showed that Alflutinib in human liver microsomes (HLMs) was metabolized mainly by CYP3A4, which could catalyze the formation of AST5902 . Alflutinib did not inhibit CYP isozymes in HLMs but could induce CYP3A4 in human hepatocytes . The induction potential of Alflutinib was found to be comparable to that of Rifampin, a known strong CYP3A4 inducer . The Emax of CYP3A4 induction by Alflutinib in three lots of human hepatocytes were 9.24-, 11.2-, and 10.4-fold, while the fold-induction of Rifampin (10 μM) were 7.22-, 19.4- and 9.46-fold, respectively . The EC50 of Alflutinib-induced CYP3A4 mRNA expression was 0.25 M, which was similar to that of Rifampin . In addition, AST5902 exhibited much weak CYP3A4 induction potential compared to Alflutinib . Given the plasma exposure of Alflutinib and AST5902, both are likely to affect the pharmacokinetics of CYP3A4 substrates . Considering that Alflutinib is a CYP3A4 substrate and a potent CYP3A4 inducer, drug–drug interactions are expected during Alflutinib treatment .

Safety And Hazards

The safety data sheet for AST2818 mesylate suggests that medical attention is required if inhaled . It also suggests moving the victim into fresh air and giving oxygen if breathing is difficult .

特性

IUPAC Name

N-[2-[2-(dimethylamino)ethyl-methylamino]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F3N8O2.CH4O3S/c1-6-24(40)33-21-15-22(26(41-17-28(29,30)31)36-25(21)38(4)14-13-37(2)3)35-27-32-12-11-20(34-27)19-16-39(5)23-10-8-7-9-18(19)23;1-5(2,3)4/h6-12,15-16H,1,13-14,17H2,2-5H3,(H,33,40)(H,32,34,35);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPGHXINXNBHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(N=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OCC(F)(F)F.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35F3N8O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AST2818 mesylate

CAS RN

2130958-55-1
Record name Alflutinib mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2130958551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FURMONERTINIB MESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q09ZKD19V0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AST2818 mesylate
Reactant of Route 2
Reactant of Route 2
AST2818 mesylate
Reactant of Route 3
Reactant of Route 3
AST2818 mesylate
Reactant of Route 4
Reactant of Route 4
AST2818 mesylate
Reactant of Route 5
Reactant of Route 5
AST2818 mesylate
Reactant of Route 6
Reactant of Route 6
AST2818 mesylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。